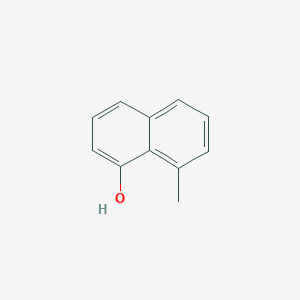

1-Hydroxy-8-methylnaphthalene

Cat. No. B1626435

Key on ui cas rn:

32849-41-5

M. Wt: 158.2 g/mol

InChI Key: MFDXXXWLWCGCBA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07795299B2

Procedure details

Neo-tanshinlactone (1) was synthesized by a 8-step sequence, as illustrated in Scheme 1. Our synthetic strategy was to first prepare 8-methyl-1-naphthol (6). Accordingly, 5-methoxy-1-tetralone (2) was reacted with methylmagnesium bromide, and without purification, the resulting crude product (3) was dehydrated using concentrated HCl (Y.-G. Suh et al., Chem. Commun., 1203-1204 (2000); P. Mayer et al., Heterocycles, 55(2), 387-392 (2000)). The product 4, after purification, was dehydrogenated over 10% Pd/C in refluxing triglyme to furnish compound 5. Demethylation of 5 with BBr3 gave the desired naphthol intermediate 6 after silica gel chromatography. The total yield over for the four steps (2→6) was 70%. Treatment of 6 with malonic acid in the presence of PPA at 75° C. yielded 7 (H. Kamijo et al., Nippon Kagaku Kaishi, 11, 1257-1262 (1993)). Reaction of 7 with chloroacetone under basic conditions in DMF, followed by reaction with PPA at 110° C. gave the target product 1. (Y.-L. Chen et al., Helvetica Chimica Acta, 79, 651-657 (1996) B. Rajitha et al., Indian J. Chem., 25B, 872-873 (1986))

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([OH:12])=[CH:9][CH:8]=[CH:7]2.C[O:14][C:15]1C=C[CH:22]=[C:21]2[C:16]=1[CH2:17]CC[C:20]2=[O:25].[CH3:26][Mg]Br>>[CH3:26][C:5]1[C:6]2[CH:7]=[CH:8][C:9]3[C:17]4[O:25][CH:20]=[C:21]([CH3:22])[C:16]=4[C:15](=[O:14])[O:12][C:10]=3[C:11]=2[CH:2]=[CH:3][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC=C2C=CC=C(C12)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C2CCCC(C2=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Br

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product 4, after purification

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in refluxing triglyme

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3OC=C4C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |